molecular formula C12H16N4O4 B1677227 (2R,3R,4R,5R)-2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol CAS No. 443642-29-3

(2R,3R,4R,5R)-2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol

Cat. No.: B1677227
CAS No.: 443642-29-3
M. Wt: 280.28 g/mol
InChI Key: IRZRJANZDIOOIF-GAJNKVMBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

7-Deaza-2’-C-methyladenosine, also known as Lamevudine, primarily targets the viral RNA-dependent RNA polymerase . This enzyme plays a crucial role in the replication of viruses such as the Hepatitis C Virus (HCV) and Zika Virus (ZIKV) .

Mode of Action

Lamevudine inhibits the viral RNA-dependent RNA polymerase, thereby preventing the replication of the virus . By binding to this enzyme, it disrupts the process of viral RNA synthesis, which is essential for the virus to multiply and spread .

Biochemical Pathways

The inhibition of the viral RNA-dependent RNA polymerase affects the viral replication pathway . This disruption prevents the virus from producing more of its kind, thereby limiting its spread within the host organism .

Result of Action

The result of Lamevudine’s action is a significant reduction in viremia (the presence of viruses in the blood) and a delay in virus-induced morbidity and mortality . In studies involving mouse models of ZIKV infections, treatment with Lamevudine markedly delayed disease progression .

Action Environment

The efficacy and stability of Lamevudine can be influenced by various environmental factors. For instance, the timing of treatment initiation post-infection can impact its effectiveness . It was found to be highly effective when treatment was initiated at the time of peak viremia, resulting in a 90% survival rate . Its antiviral effect was negligible when treatment was started at the time of extensive brain infection .

Biochemical Analysis

Biochemical Properties

7-Deaza-2’-C-methyladenosine plays a crucial role in biochemical reactions, particularly in the inhibition of viral replication . It interacts with the viral RNA-dependent RNA polymerase, a key enzyme in the replication process of certain viruses . The nature of these interactions involves the compound binding to the enzyme, thereby inhibiting its function and effectively halting the replication of the virus .

Cellular Effects

The effects of 7-Deaza-2’-C-methyladenosine on cells are significant. It influences cell function by inhibiting the replication of viruses within the cell . This can impact cell signaling pathways and gene expression, particularly those related to viral replication. Additionally, it can influence cellular metabolism, as the energy and resources the cell would have used for viral replication can be redirected .

Molecular Mechanism

The molecular mechanism of action of 7-Deaza-2’-C-methyladenosine involves its interaction with the viral RNA-dependent RNA polymerase . By binding to this enzyme, it inhibits its function, preventing it from assisting in the replication of the virus. This results in a decrease in viral RNA within the cell, effectively limiting the spread of the virus .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Deaza-2’-C-methyladenosine have been observed to change over time . It has been shown to reduce viremia and delay virus-induced disease progression in infected mice . This suggests that the compound remains stable and effective over a period of time, continuing to inhibit viral replication and influence cellular function .

Dosage Effects in Animal Models

In animal models, the effects of 7-Deaza-2’-C-methyladenosine have been shown to vary with different dosages . For instance, twice daily treatment at 25 mg/kg starting at the time of infection resulted in 100% survival of the mice . The antiviral effect was absent or negligible when the treatment was started 8 days post-infection .

Metabolic Pathways

By inhibiting the function of the viral RNA-dependent RNA polymerase, it impacts the metabolic flux associated with the production of viral RNA .

Transport and Distribution

Given its role in inhibiting viral replication, it can be inferred that it is capable of penetrating cells and reaching the sites of viral replication .

Subcellular Localization

Given its role in inhibiting viral replication, it is likely that it localizes to the sites within the cell where viral replication occurs .

Preparation Methods

The synthesis of MK-0608 involves several steps, starting with the preparation of the nucleoside analogThe reaction conditions often involve the use of protecting groups, selective deprotection, and coupling reactions .

Industrial production methods for MK-0608 are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as improved yields and cost-effective reagents.

Chemical Reactions Analysis

MK-0608 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on the nucleoside analog.

    Substitution: MK-0608 can undergo substitution reactions, particularly at the ribofuranosyl moiety, to form different analogs.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

MK-0608 has several scientific research applications:

    Chemistry: It is used as a tool compound to study nucleoside analogs and their interactions with viral polymerases.

    Biology: MK-0608 is employed in research on viral replication mechanisms and the development of antiviral therapies.

    Medicine: The compound is investigated for its potential therapeutic use in treating hepatitis C and Zika virus infections.

    Industry: MK-0608 is used in the pharmaceutical industry for the development of antiviral drugs

Comparison with Similar Compounds

Similar compounds to MK-0608 include other nucleoside analogs such as:

    Sofosbuvir: Another nucleoside analog used to treat hepatitis C.

    Ribavirin: A broad-spectrum antiviral nucleoside analog.

    Remdesivir: A nucleoside analog used to treat COVID-19.

MK-0608 is unique in its specific targeting of hepatitis C virus and Zika virus RNA polymerases, making it a valuable tool in antiviral research .

Properties

IUPAC Name

(2R,3R,4R,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O4/c1-12(19)8(18)7(4-17)20-11(12)16-3-2-6-9(13)14-5-15-10(6)16/h2-3,5,7-8,11,17-19H,4H2,1H3,(H2,13,14,15)/t7-,8-,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRZRJANZDIOOIF-GAJNKVMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(OC1N2C=CC3=C(N=CN=C32)N)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC3=C(N=CN=C32)N)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60963208
Record name 7-Deaza-2′-C-methyladenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60963208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443642-29-3
Record name 7-Deaza-2′-C-methyladenosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=443642-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MK 0608
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0443642293
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Deaza-2′-C-methyladenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60963208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MK-0608
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QRR62J6WEF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,3R,4R,5R)-2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol
Reactant of Route 2
Reactant of Route 2
(2R,3R,4R,5R)-2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol
Reactant of Route 3
Reactant of Route 3
(2R,3R,4R,5R)-2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol
Reactant of Route 4
(2R,3R,4R,5R)-2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol
Reactant of Route 5
(2R,3R,4R,5R)-2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol
Reactant of Route 6
(2R,3R,4R,5R)-2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.